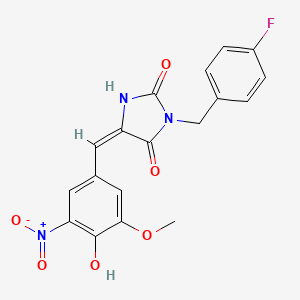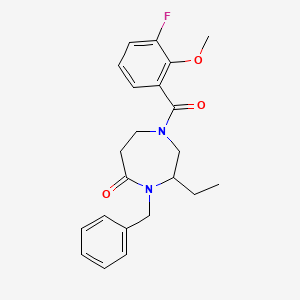![molecular formula C16H17N3O B5430199 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5430199.png)
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a pyrrolopyridine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
作用机制
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of GABA receptors in the brain, which could have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary results suggest that the compound has a significant impact on various cellular and molecular processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the activity of neurotransmitter receptors in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine in lab experiments is its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of specific enzymes and receptors, making it a valuable tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in certain experimental settings.
未来方向
There are several potential future directions for research on 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One area of focus could be the development of new derivatives or analogs of this compound with improved potency, solubility, and selectivity. Additionally, further studies could be conducted to investigate the compound's potential applications in other areas of scientific research, such as immunology and infectious diseases. Finally, more research is needed to fully understand the mechanism of action and physiological effects of this compound, which could have important implications for the development of new drugs and therapies.
合成方法
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves a multi-step process that includes the reaction of 2-bromo-5-isopropoxybenzoic acid with 2-methylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-4-chloropyridine, followed by a final deprotection step to obtain the target compound. The overall yield of this synthesis method is around 20%.
科学研究应用
4-(2-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has shown potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Additionally, it has been shown to modulate the activity of neurotransmitter receptors in the brain, which could have implications for the treatment of neurological disorders. In drug discovery, this compound could serve as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
4-(2-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10(2)20-14-6-4-3-5-11(14)13-9-15(17)19-16-12(13)7-8-18-16/h3-10H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTUPCJBPHIEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5430147.png)

![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)
![N-benzyl-N'-[2-(pyrrolidin-1-ylsulfonyl)ethyl]sulfamide](/img/structure/B5430165.png)

![4-(1H-pyrrol-1-yl)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5430174.png)
![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonyl)benzamide](/img/structure/B5430186.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5430192.png)

![1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperazine](/img/structure/B5430220.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5430223.png)
![N-benzyl-1-[5-(2-chlorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B5430227.png)